2-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazole-3,5(2H)-dione
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Overview
Description
2-{2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-6-(4-METHOXYPHENYL)-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOLE-3,5-DIONE is a complex organic compound that features a piperazine ring, a triazole ring, and various functional groups
Preparation Methods
The synthesis of 2-{2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-6-(4-METHOXYPHENYL)-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOLE-3,5-DIONE typically involves a multi-step process. One common method involves the following steps :
Formation of the piperazine derivative: This step involves the reaction of 4-chlorophenylpiperazine with an appropriate aldehyde or ketone to form the piperazine derivative.
Cyclization: The piperazine derivative undergoes cyclization with a suitable reagent to form the triazole ring.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
2-{2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-6-(4-METHOXYPHENYL)-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOLE-3,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and triazole rings, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmaceuticals: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or psychiatric disorders.
Medicinal Chemistry: The compound’s structure allows for modifications that can enhance its biological activity and selectivity.
Biological Studies: It can be used in studies to understand its interaction with various biological targets, such as receptors or enzymes.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-6-(4-METHOXYPHENYL)-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOLE-3,5-DIONE involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and activity .
Comparison with Similar Compounds
Similar compounds include other piperazine and triazole derivatives, such as:
Cetirizine: A well-known antihistamine that also contains a piperazine ring.
Trazodone: An antidepressant that features a triazole ring.
Other triazole derivatives: Compounds with similar structures that may have different biological activities.
The uniqueness of 2-{2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-6-(4-METHOXYPHENYL)-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOLE-3,5-DIONE lies in its specific combination of functional groups and rings, which may confer unique biological properties and applications .
Properties
Molecular Formula |
C23H23ClN6O4 |
---|---|
Molecular Weight |
482.9 g/mol |
IUPAC Name |
2-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-(4-methoxyphenyl)-7H-imidazo[5,1-c][1,2,4]triazole-3,5-dione |
InChI |
InChI=1S/C23H23ClN6O4/c1-34-19-8-6-18(7-9-19)28-14-20-25-29(23(33)30(20)22(28)32)15-21(31)27-12-10-26(11-13-27)17-4-2-16(24)3-5-17/h2-9H,10-15H2,1H3 |
InChI Key |
RPZCWJVGCRLMBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3=NN(C(=O)N3C2=O)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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